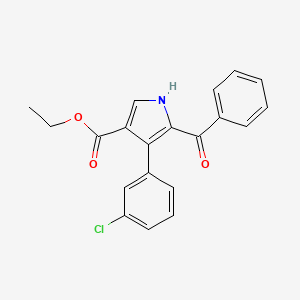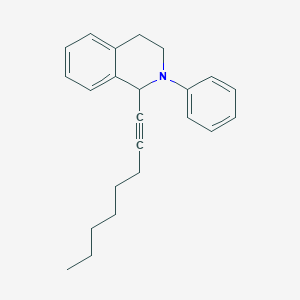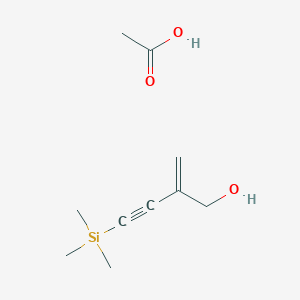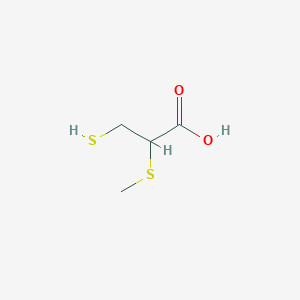![molecular formula C51H69Br3O3 B14211013 1,1',1''-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene} CAS No. 593156-87-7](/img/structure/B14211013.png)
1,1',1''-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene}
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’,1’'-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene} is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with three propane-2,2-diyl groups, each further substituted with a 4-[(6-bromohexyl)oxy]benzene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene} typically involves multiple steps, starting with the preparation of the core benzene ring substituted with propane-2,2-diyl groups. This can be achieved through Friedel-Crafts alkylation reactions, where benzene is reacted with appropriate alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride.
Subsequently, the 4-[(6-bromohexyl)oxy]benzene groups are introduced through nucleophilic substitution reactions. This involves reacting the intermediate compound with 6-bromohexanol in the presence of a base such as potassium carbonate to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1,1’,1’'-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the bromo groups to corresponding alcohols.
Substitution: The bromo groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
科学研究应用
1,1’,1’'-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene} has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Utilized in the production of advanced materials, such as polymers or coatings, due to its unique structural properties.
作用机制
The mechanism of action of 1,1’,1’'-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene} depends on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
- 1,1’,1’'-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-chlorohexyl)oxy]benzene}
- 1,1’,1’'-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-iodohexyl)oxy]benzene}
- 1,1’,1’'-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-fluorohexyl)oxy]benzene}
Uniqueness
The uniqueness of 1,1’,1’'-[Benzene-1,3,5-triyltri(propane-2,2-diyl)]tris{4-[(6-bromohexyl)oxy]benzene} lies in its specific substitution pattern and the presence of bromo groups, which can impart distinct reactivity and properties compared to its chloro, iodo, or fluoro analogs. This makes it a valuable compound for various applications where such properties are desirable.
属性
CAS 编号 |
593156-87-7 |
|---|---|
分子式 |
C51H69Br3O3 |
分子量 |
969.8 g/mol |
IUPAC 名称 |
1,3,5-tris[2-[4-(6-bromohexoxy)phenyl]propan-2-yl]benzene |
InChI |
InChI=1S/C51H69Br3O3/c1-49(2,40-19-25-46(26-20-40)55-34-16-10-7-13-31-52)43-37-44(50(3,4)41-21-27-47(28-22-41)56-35-17-11-8-14-32-53)39-45(38-43)51(5,6)42-23-29-48(30-24-42)57-36-18-12-9-15-33-54/h19-30,37-39H,7-18,31-36H2,1-6H3 |
InChI 键 |
OVDLVCVEHZMLGI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC=C(C=C1)OCCCCCCBr)C2=CC(=CC(=C2)C(C)(C)C3=CC=C(C=C3)OCCCCCCBr)C(C)(C)C4=CC=C(C=C4)OCCCCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene](/img/structure/B14210934.png)
![3-[2,3,4-Tris(hexyloxy)phenyl]prop-2-enoyl chloride](/img/structure/B14210936.png)
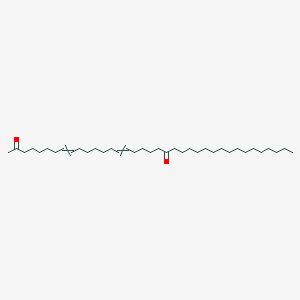
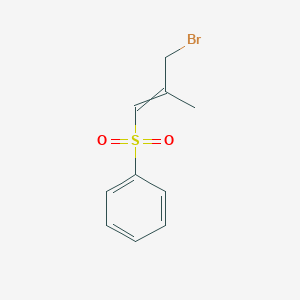
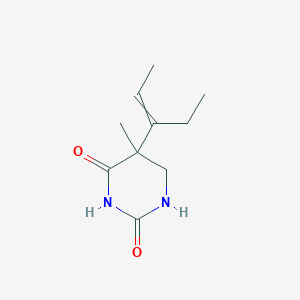
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(6-chloro-3-pyridinyl)-3-methyl-](/img/structure/B14210954.png)
![Pyrrolidine, 2-methyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, (2R)-](/img/structure/B14210956.png)
![2-Pyrrolidinone, 5-[4-(3-chlorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14210967.png)
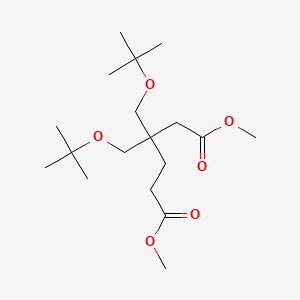
![Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, ethyl ester](/img/structure/B14210978.png)
